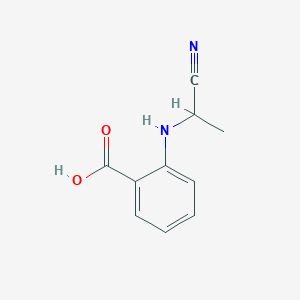

2-((1-Cyanoethyl)amino)benzoic acid

Description

Significance of Functionalized Benzoic Acid Scaffolds in Advanced Synthesis

The benzoic acid framework is a versatile building block in organic synthesis. annexechem.com Its carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, while the aromatic ring can undergo electrophilic substitution reactions. newworldencyclopedia.organnexechem.com This reactivity makes benzoic acid derivatives crucial intermediates in the production of a wide range of commercial products, including dyes, fragrances, plasticizers, and resins. wikipedia.organnexechem.com

In medicinal chemistry, the benzoic acid moiety is a key structural component found in numerous natural products and pharmaceutical agents. preprints.org Its presence is critical for the biological activity of compounds used as preservatives, anti-fungal agents, and analgesics. wikipedia.orgijcrt.org The ability to modify the benzoic acid scaffold enables chemists to fine-tune the pharmacological profiles of drug candidates, accelerating the discovery of new therapeutic agents. preprints.org

Overview of Cyanoethylation Strategies in Amine Functionalization and Their Synthetic Utility

Cyanoethylation is a chemical reaction that introduces a 2-cyanoethyl group (-CH2CH2CN) into a molecule. wikipedia.org The process typically involves the Michael addition of a nucleophile containing an active hydrogen atom to acrylonitrile (CH2=CHCN). wikipedia.org Protic nucleophiles such as alcohols, thiols, and particularly amines are commonly used in this reaction. wikipedia.org

The reaction with amines involves the addition of the amine's N-H bond across the double bond of acrylonitrile, usually catalyzed by a base. wikipedia.org This method provides a convenient route for incorporating a propionitrile moiety into a molecule. asianpubs.org The cyano group itself is a versatile functional group that can be converted into other functionalities, such as amines, carboxylic acids, or aldehydes, further highlighting the synthetic utility of cyanoethylation. researchgate.net Cyanoethylated amines serve as important intermediates in the synthesis of dyes, pharmaceuticals, and antioxidants. taylorandfrancis.com

Structural Context of 2-((1-Cyanoethyl)amino)benzoic Acid within the Broader Class of Anthranilic Acid Derivatives

The compound this compound belongs to the class of anthranilic acid derivatives. Anthranilic acid, or 2-aminobenzoic acid, is an aromatic compound featuring both an amino group and a carboxylic acid group substituted at adjacent positions on a benzene (B151609) ring. wikipedia.orgchemicalbook.com This arrangement of functional groups makes it an amphoteric molecule. wikipedia.org

Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. ekb.egnih.gov These derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, analgesic, and anticancer properties. nih.govmdpi.comnih.gov For instance, the well-known non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class are derivatives of anthranilic acid. ekb.eg

Structurally, this compound is an N-substituted derivative of anthranilic acid. The hydrogen atom of the amino group at the 2-position of the benzoic acid ring is replaced by a 1-cyanoethyl group [-CH(CH3)CN]. This substitution combines the core structure of a biologically significant anthranilic acid with the versatile cyanoethyl moiety.

Data on Related Compounds

While detailed experimental data for this compound is not widely published, the properties of its parent compound, anthranilic acid, and a structural isomer, m-(1-Cyanoethyl)benzoic acid, provide valuable context.

| Property | Anthranilic Acid (Parent Compound) | m-(1-Cyanoethyl)benzoic acid (Isomer) |

|---|---|---|

| Synonym | 2-Aminobenzoic acid | 3-(1-Cyanoethyl)benzoic acid |

| CAS Number | 118-92-3 | 5537-71-3 |

| Molecular Formula | C₇H₇NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 137.14 g/mol | 175.18 g/mol |

| Appearance | White to pale-yellow crystalline powder scribd.comnih.gov | White to off-white solid chemdad.com |

| Melting Point | 144-148 °C chemicalbook.comscribd.com | 145-148 °C chemicalbook.comsigmaaldrich.com |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, ether scribd.commfa.org | Slightly soluble in DMSO and Methanol chemdad.comchemicalbook.com |

| Density | 1.412 g/cm³ nih.govmfa.org | 1.204 g/cm³ (Predicted) chemdad.comchemicalbook.com |

An in-depth examination of the synthetic pathways leading to this compound and its related analogues reveals a field rich with established and innovative chemical strategies. The construction of this molecule hinges on the precise formation of a crucial nitrogen-carbon bond, a task addressed through various methodologies that offer control over reaction outcomes. This article delves into the synthetic intricacies, from the foundational principles of retrosynthesis to the practical application of advanced catalytic systems and purification techniques.

Structure

2D Structure

Properties

IUPAC Name |

2-(1-cyanoethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7(6-11)12-9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQDXYNJJGJFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277738 | |

| Record name | (-)-2-[(1-Cyanoethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70667-80-0 | |

| Record name | (-)-2-[(1-Cyanoethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70667-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-2-[(1-Cyanoethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 1 Cyanoethyl Amino Benzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, readily undergoing reactions typical of aromatic carboxylic acids, such as esterification, amide bond formation, and decarboxylation.

Esterification Reactions and Their Kinetic and Thermodynamic Considerations

The conversion of 2-((1-Cyanoethyl)amino)benzoic acid to its corresponding esters is most commonly achieved through Fischer esterification. chembam.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. The presence of a strong acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.comresearchgate.net

The reaction is a reversible equilibrium. researchgate.nettcu.edu To drive the reaction towards the ester product, it is common to use a large excess of the alcohol or to remove water as it is formed, often by azeotropic distillation. masterorganicchemistry.comtcu.edu

Kinetic and Thermodynamic Aspects:

| Parameter | Typical Value for Benzoic Acid Esterification | Reference |

| Reaction Order (w.r.t. acid) | First Order | researchgate.net |

| Forward Activation Energy (Ea) | ~58.40 kJ·mol⁻¹ | researchgate.net |

| Reverse Activation Energy (Ea) | ~57.70 kJ·mol⁻¹ | researchgate.net |

| Enthalpy of Reaction (ΔH) | ~622 J·mol⁻¹ | researchgate.net |

Amide Bond Formation via Various Coupling Reagents and Methodologies

The formation of an amide bond from this compound requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. nih.gov A wide array of coupling reagents has been developed for this purpose, each with its own advantages and limitations. peptide.comacs.org These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which then readily reacts with the incoming amine. peptide.comthieme-connect.com

Given that the substrate contains a secondary amine, chemoselectivity is a key consideration. The amine must be protected, or the reaction conditions must be chosen carefully to favor acylation of the external amine over intramolecular or intermolecular side reactions involving the secondary amine of the starting material. However, methods for the direct amidation of unprotected amino acids are also being developed. nih.gov

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included to suppress side reactions and reduce racemization if chiral amines are used. peptide.comnih.gov

Phosphonium Salts: Reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generate byproducts that are easily removed. thieme-connect.com They are known for their high coupling efficiency and low rates of racemization. peptide.com

Uronium/Guanidinium Salts: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents, known for their rapid reaction times and high yields. peptide.comnih.gov

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High efficiency, good for sterically hindered couplings. peptide.comthieme-connect.com |

| Uronium/Guanidinium Salts | HATU, HBTU, TBTU | Very fast reaction rates, low racemization. peptide.com |

Decarboxylation Pathways and Mechanism Elucidation Studies

The decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction that requires high temperatures, often above 100°C. fiveable.mewikipedia.org The stability of the aromatic ring makes the cleavage of the aryl-carboxyl C-C bond energetically unfavorable.

For simple aromatic carboxylic acids, the reaction likely proceeds through a high-energy transition state. However, the presence of certain functional groups can facilitate decarboxylation. For instance, carboxylic acids with a β-keto group undergo decarboxylation more readily through a cyclic, six-membered transition state. organicchemistrytutor.comyoutube.com In the case of this compound, such a low-energy pathway is not immediately available.

Catalysts can be employed to lower the activation energy for decarboxylation. Transition metal salts, particularly copper compounds, are known to facilitate this reaction, likely through the formation of a carboxylate complex. wikipedia.org In some instances, decarboxylation can be promoted by strong acids or bases under harsh conditions. organicchemistrytutor.com The mechanism often involves the formation of an aryl anion or an aryl radical intermediate, which is then protonated by a source in the reaction mixture. Given the structure of this compound, any decarboxylation would likely require significant energy input and could lead to a mixture of products due to the potential for side reactions at the other functional groups.

Reactions at the Secondary Amine Nitrogen

The secondary amine in this compound is a nucleophilic center and can participate in a variety of bond-forming reactions, including alkylation, acylation, and cyclization.

N-Alkylation and N-Acylation Reactions for Diverse Derivatization

N-Alkylation: The introduction of an alkyl group onto the secondary amine nitrogen can be achieved through several methods. A common approach involves reaction with an alkyl halide. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. For less reactive alkylating agents or sterically hindered amines, stronger bases like sodium hydride or organolithium reagents may be necessary to first deprotonate the amine, forming a more nucleophilic amide anion. tandfonline.com Another modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst, such as one based on ruthenium or iridium. nih.govacs.org This method avoids the use of alkyl halides and produces water as the only byproduct. nih.gov

N-Acylation: The secondary amine can be readily acylated using acylating agents like acyl chlorides or acid anhydrides. orientjchem.orgresearchgate.netyoutube.com These reactions are typically rapid and can be performed under relatively mild conditions. Often, a base such as pyridine (B92270) or triethylamine (B128534) is added to scavenge the acid byproduct. youtube.com The N-acylation reaction is a fundamental transformation for the synthesis of amides and is widely used for the protection of amino groups or for building more complex molecular architectures. orientjchem.orgnih.gov When performing N-acylation on this compound, the carboxylic acid moiety may need to be protected (e.g., as an ester) to prevent unwanted side reactions, such as the formation of an anhydride.

| Reaction | Reagent Type | Typical Conditions |

| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃, NaH) |

| N-Alkylation | Alcohols | Transition Metal Catalyst (e.g., Ru, Ir) |

| N-Acylation | Acyl Chlorides | Base (e.g., Pyridine, Et₃N) |

| N-Acylation | Acid Anhydrides | Often catalyst-free or with a mild base |

Cyclization Reactions Involving the Amine and Carboxyl or Ring Moieties

The ortho positioning of the secondary amine and the carboxylic acid group on the benzene (B151609) ring of this compound creates a scaffold that is primed for intramolecular cyclization reactions to form various heterocyclic systems.

One of the most common cyclizations for N-substituted anthranilic acids is the formation of acridones. This can be achieved through various methods, including treatment with strong acids like polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures. researchgate.net Another approach involves the use of a base, such as sodium hydride in a solvent like dimethyl sulfoxide, to facilitate the intramolecular displacement of a suitable leaving group on an adjacent ring or to promote condensation. electronicsandbooks.com

Furthermore, nickel-catalyzed cycloaddition reactions of anthranilic acid derivatives with alkynes have been developed to synthesize substituted indoles. nih.govacs.org This type of transformation involves the oxidative addition of the nickel catalyst, followed by a series of steps including decarbonylation and reductive elimination. While these specific examples often start with ester derivatives of anthranilic acid, similar principles could potentially be applied to this compound to construct novel heterocyclic frameworks. The cyanoethyl group could also potentially participate in cyclization reactions under specific conditions, although this would likely require more forcing conditions or specific catalytic systems.

Reactivity of the Nitrile Functional Group

The nitrile group (–C≡N) is a valuable functional moiety in organic chemistry, participating in a wide array of chemical transformations. Its reactivity stems from the polarized nature of the carbon-nitrogen triple bond, where the carbon atom is electrophilic and the nitrogen atom possesses a lone pair of electrons. This electronic arrangement makes the nitrile group susceptible to attack by both nucleophiles and electrophiles. In the context of this compound, the reactivity of the nitrile is also influenced by the electronic contributions of the aminobenzoic acid scaffold.

Hydrolysis Pathways of the Cyano Group under Acidic and Basic Conditions

The hydrolysis of nitriles represents a fundamental transformation, providing a reliable route to carboxylic acids. This process can be effectively carried out under both acidic and basic conditions, proceeding through an amide intermediate. libretexts.org

Acidic Hydrolysis

Under acidic conditions, typically by heating with a strong mineral acid like hydrochloric or sulfuric acid, the nitrile group undergoes hydrolysis. The reaction mechanism initiates with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. This activation facilitates the nucleophilic attack of a water molecule, leading to the formation of an imidic acid intermediate, which then tautomerizes to the corresponding amide. youtube.com Continued heating under acidic conditions leads to the hydrolysis of the amide to yield a carboxylic acid and an ammonium (B1175870) salt. libretexts.org In the specific case of this compound, acidic hydrolysis is expected to convert the cyano group into a carboxylic acid, yielding 2-((1-carboxyethyl)amino)benzoic acid.

Basic Hydrolysis

Alternatively, hydrolysis can be achieved under basic conditions by heating the nitrile with a strong base such as sodium hydroxide (B78521). libretexts.org The reaction is initiated by the nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is subsequently protonated by water, forming an imidic acid that rearranges to an amide. The amide is then hydrolyzed under the basic conditions to afford a carboxylate salt and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, a subsequent acidification step is required. libretexts.org For this compound, basic hydrolysis would initially form the dicarboxylate salt, which upon acidification would yield 2-((1-carboxyethyl)amino)benzoic acid.

| Reaction | Reagents and Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic Hydrolysis | H2O, H+ (e.g., HCl, H2SO4), heat | 2-((1-Carbamoylethyl)amino)benzoic acid | 2-((1-Carboxyethyl)amino)benzoic acid |

| Basic Hydrolysis | 1. NaOH, H2O, heat; 2. H3O+ | 2-((1-Carbamoylethyl)amino)benzoic acid | 2-((1-Carboxyethyl)amino)benzoic acid |

Reductive Transformations of the Nitrile to Amine Functionalities

The reduction of the nitrile group provides a direct and efficient pathway to primary amines, which are valuable building blocks in organic synthesis.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitriles. This reaction involves treating the nitrile with hydrogen gas under pressure in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and nickel. nih.gov For example, the reduction of ethyl p-nitrobenzoate to ethyl p-aminobenzoate is efficiently achieved using a platinum oxide catalyst. orgsyn.org Research on the reduction of various aromatic nitriles using supported nickel boride nanoclusters has demonstrated high conversion rates and yields. nih.gov However, it was noted that the reduction of 2-aminobenzonitrile (B23959) proceeded at a lower rate, suggesting that the ortho-amino group may have an inhibitory effect on the catalyst's activity. nih.gov

Chemical Reduction

Nitriles can also be effectively reduced to primary amines using chemical reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful and commonly employed reagent for this purpose, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. organic-chemistry.org Other hydride-based reducing agents, such as diisopropylaminoborane (B2863991) catalyzed by lithium borohydride, have also proven effective for the reduction of both aliphatic and aromatic nitriles. organic-chemistry.org The reduction of this compound with these reagents is anticipated to produce 2-((2-aminopropyl)amino)benzoic acid.

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| H2/Pd, Pt, or Ni | High pressure, elevated temperature | 2-((2-Aminopropyl)amino)benzoic acid |

| LiAlH4 | 1. Diethyl ether or THF; 2. H2O workup | 2-((2-Aminopropyl)amino)benzoic acid |

| Diisopropylaminoborane/LiBH4 | - | 2-((2-Aminopropyl)amino)benzoic acid |

Nucleophilic Addition Reactions to the Nitrile Carbon

The electrophilic nature of the nitrile carbon allows for nucleophilic addition reactions, most notably with organometallic reagents, which facilitates the formation of new carbon-carbon bonds.

The reaction of a nitrile with a Grignard reagent (RMgX) is a classic method for the synthesis of ketones. masterorganicchemistry.comorganic-chemistry.org The organometallic reagent adds to the nitrile carbon, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate with aqueous acid yields the corresponding ketone. masterorganicchemistry.com

In the case of this compound, the presence of acidic protons on the carboxylic acid and the secondary amine functionalities must be considered. These acidic protons will react with the Grignard reagent, necessitating the use of excess reagent to achieve the desired addition to the nitrile group. For instance, reaction with methyl magnesium bromide (CH3MgBr) would require at least three equivalents of the Grignard reagent. The initial product after addition to the nitrile would be an imine, which upon hydrolysis would yield 2-((2-oxopropyl)amino)benzoic acid.

| Nucleophile (Grignard Reagent) | Reaction Steps | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| RMgX (e.g., CH3MgBr) | 1. Addition of excess Grignard reagent in ether; 2. Acidic workup (e.g., H3O+) | Imine salt | 2-((2-Oxoalkyl)amino)benzoic acid (e.g., 2-((2-Oxopropyl)amino)benzoic acid) |

Structural Elucidation Methodologies for 2 1 Cyanoethyl Amino Benzoic Acid and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR for Chemical Environment and Proton Coupling Analysis

A ¹H NMR spectrum for 2-((1-Cyanoethyl)amino)benzoic acid would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) and coupling constants (J) would provide information about adjacent protons, helping to establish the connectivity of the ethylamino and benzoic acid fragments.

No experimental ¹H NMR data for this compound could be located in the searched scientific literature.

Carbon-13 (¹³C) NMR for Carbon Framework and Functional Group Identification

The ¹³C NMR spectrum is crucial for identifying the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would help in the identification of the carboxylic acid carbon, the aromatic carbons, the cyano carbon, and the carbons of the ethyl group.

Specific ¹³C NMR spectral data for this compound are not available in the public domain.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

Advanced 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, confirming the proton connectivity within the ethyl group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, linking the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the different fragments of the molecule, such as the cyanoethyl group to the amino nitrogen and the amino group to the benzoic acid ring.

Detailed 2D NMR (COSY, HSQC, HMBC) studies for this compound have not been reported in the available literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, the C≡N stretch of the nitrile group, and various C-H and C=C stretches of the aromatic ring.

An experimental IR spectrum with specific vibrational frequencies for this compound is not available in public databases.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

No published mass spectrometry data, including molecular ion peak and fragmentation analysis, for this compound could be found.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

There are no published reports of the crystal structure or X-ray crystallographic data for this compound.

Computational and Theoretical Investigations of 2 1 Cyanoethyl Amino Benzoic Acid and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of 2-((1-cyanoethyl)amino)benzoic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, its ground state geometry. Functionals such as B3LYP or ωB97XD, combined with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.gov

The optimization process minimizes the energy of the molecule with respect to the positions of its atoms, revealing key structural parameters. For this compound, this includes the bond lengths, bond angles, and dihedral angles that define its shape. The presence of the flexible cyanoethylamino side chain suggests the existence of multiple low-energy conformations. By systematically exploring the potential energy surface through techniques like conformational searches, different stable conformers can be identified and their relative energies calculated, providing a comprehensive energy landscape.

Table 1: Predicted Geometric Parameters of this compound (Ground State) from DFT Calculations

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(aromatic) | C(carboxyl) | - | 1.48 Å |

| Bond Length | C(carboxyl) | O(hydroxyl) | - | 1.35 Å |

| Bond Length | C(carboxyl) | O(carbonyl) | - | 1.22 Å |

| Bond Length | C(aromatic) | N(amino) | - | 1.38 Å |

| Bond Length | N(amino) | C(cyanoethyl) | - | 1.46 Å |

| Bond Length | C(cyanoethyl) | C(nitrile) | - | 1.47 Å |

| Bond Length | C(nitrile) | N(nitrile) | - | 1.16 Å |

| Bond Angle | C(aromatic) | C(carboxyl) | O(hydroxyl) | 118° |

| Bond Angle | O(carbonyl) | C(carboxyl) | O(hydroxyl) | 123° |

| Bond Angle | C(aromatic) | N(amino) | C(cyanoethyl) | 125° |

| Dihedral Angle | C(aromatic) | C(aromatic) | N(amino) | C(cyanoethyl) |

| Dihedral Angle | C(aromatic) | N(amino) | C(cyanoethyl) | C(methyl) |

Note: These are hypothetical values based on typical DFT calculations for similar organic molecules.

For even greater accuracy in electronic structure calculations, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. These high-level calculations are particularly useful for benchmarking the results from DFT and for calculating properties that are highly sensitive to the electronic structure, such as excited state energies and ionization potentials. For a molecule like this compound, ab initio calculations could be used to refine the energies of the different conformers and to obtain a more accurate picture of the electron distribution and molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational flexibility and its interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations can reveal how the cyanoethylamino side chain moves and rotates relative to the benzoic acid core. This is crucial for understanding how the molecule might interact with a biological receptor or a catalyst. Properties such as the root-mean-square deviation (RMSD) of atomic positions can be monitored to assess the stability of different conformations. mdpi.com

Furthermore, by explicitly including solvent molecules (e.g., water) in the simulation box, the effect of the solvent on the molecule's conformation and dynamics can be studied. The formation of hydrogen bonds between the carboxylic acid and amino groups with water molecules can be analyzed, and the solvent accessible surface area (SASA) can be calculated to understand which parts of the molecule are exposed to the solvent. mdpi.com

Reaction Pathway Modeling and Transition State Characterization for Mechanistic Insights

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a likely synthetic route is the nucleophilic addition of the amino group of anthranilic acid to acrylonitrile. The mechanism of this reaction can be modeled computationally to understand its feasibility and kinetics.

This involves identifying the structures of the reactants, products, and any intermediates along the reaction pathway. Crucially, the transition state (TS) structure for the rate-determining step must be located. The TS is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as the key bonds are being formed and broken.

Prediction of Spectroscopic Parameters from First Principles Calculations

Computational methods can predict various spectroscopic properties of a molecule with a good degree of accuracy, which can aid in its experimental characterization. For this compound, key spectroscopic parameters can be calculated from its optimized geometry.

For instance, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These can be correlated with the peaks observed in an experimental infrared (IR) spectrum. nist.gov The calculation of nuclear magnetic resonance (NMR) chemical shifts is another important application. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule, their chemical shifts can be predicted, providing a theoretical NMR spectrum that can be compared with experimental data.

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopy Type | Parameter | Predicted Value Range | Functional Group |

| ¹³C NMR | Chemical Shift (δ) | 168-172 ppm | Carboxylic Acid Carbon |

| Chemical Shift (δ) | 145-150 ppm | Aromatic C-N | |

| Chemical Shift (δ) | 110-135 ppm | Aromatic C-H, C-C | |

| Chemical Shift (δ) | 118-122 ppm | Nitrile Carbon | |

| Chemical Shift (δ) | 45-50 ppm | Methine Carbon (CH) | |

| Chemical Shift (δ) | 18-22 ppm | Methyl Carbon (CH₃) | |

| ¹H NMR | Chemical Shift (δ) | 10-12 ppm | Carboxylic Acid H |

| Chemical Shift (δ) | 6.5-8.0 ppm | Aromatic H | |

| Chemical Shift (δ) | 5.0-6.0 ppm | Amine H | |

| Chemical Shift (δ) | 4.0-4.5 ppm | Methine H | |

| Chemical Shift (δ) | 1.5-1.8 ppm | Methyl H | |

| IR Spectroscopy | Vibrational Frequency | 3300-3400 cm⁻¹ | N-H Stretch |

| Vibrational Frequency | 2800-3000 cm⁻¹ | O-H Stretch (Carboxylic Acid) | |

| Vibrational Frequency | 2220-2260 cm⁻¹ | C≡N Stretch (Nitrile) | |

| Vibrational Frequency | 1680-1710 cm⁻¹ | C=O Stretch (Carboxylic Acid) | |

| Vibrational Frequency | 1550-1650 cm⁻¹ | N-H Bend |

Note: These are hypothetical values based on typical first-principles calculations for organic molecules containing these functional groups.

Advanced Chemical Applications of 2 1 Cyanoethyl Amino Benzoic Acid in Material Science and Synthetic Chemistry

Utilization as a Building Block in Complex Organic Synthesis

The distinct functional groups of 2-((1-Cyanoethyl)amino)benzoic acid make it a valuable precursor in the assembly of intricate molecular architectures. Its utility spans the creation of heterocyclic systems and the construction of larger, organized supramolecular structures.

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental scaffolds in numerous natural products and pharmaceuticals. nih.gov The development of efficient synthetic routes to these structures is a primary focus of organic chemistry. The structural components of this compound make it an ideal starting material for constructing various heterocyclic rings.

The presence of the o-amino-substituted benzoic acid moiety allows for classical cyclization reactions. For instance, condensation reactions involving the amine and carboxyl groups are standard methods for forming seven-membered rings like benzodiazepines. Furthermore, the amine can react with ketones, aldehydes, or other carbonyl-containing compounds to forge key intermediates for quinoline, quinazoline, and acridone (B373769) synthesis. The nitrile group adds another layer of synthetic versatility; it can undergo hydrolysis, reduction to an amine, or participate in cycloaddition reactions, serving as a gateway to other functionalized heterocycles. For example, the synthesis of 3-cyanoindoles has been achieved from related precursors using copper cyanide, a reaction pathway potentially applicable to derivatives of this compound. uow.edu.au Similarly, aminobenzoic acids are widely used to create benzimidazole (B57391) and triazole derivatives, highlighting the potential of this compound in generating a diverse library of bioactive heterocyclic molecules. nih.gov

Role in the Construction of Macrocyclic and Supramolecular Frameworks

Beyond covalent synthesis, this compound is a prime candidate for building macrocyclic and supramolecular assemblies through non-covalent interactions. The formation of such structures is driven by hydrogen bonding, π–π stacking, and other weak intermolecular forces. mdpi.com

Ligand Design and Coordination Chemistry

The multiple coordination sites within this compound make it an excellent ligand for a wide array of metal ions. This capability is being harnessed to create novel coordination polymers and metal-organic frameworks (MOFs) with unique structural and functional properties.

Exploration of Metal Complexation Capabilities of the Carboxyl, Amine, and Nitrile Groups

The coordination chemistry of aminobenzoic acids is well-established, with the carboxylate and amino groups serving as primary binding sites for metal ions. researchgate.net In this compound, the carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. The secondary amino group provides an additional coordination site, allowing the molecule to act as a bidentate N,O-chelate. This mode of binding is common for transition metal complexes with anthranilic acid derivatives. jcsp.org.pkresearchgate.net

The nitrile group offers a third potential coordination site through its nitrogen lone pair. While the nitrile is a weaker donor than the carboxylate or amine, its participation can lead to higher coordination numbers or act as a bridging linker between metal centers, potentially forming polynuclear complexes or extended networks. The flexibility of the ethyl chain allows the nitrile to position itself favorably for coordination. The interplay between these three functional groups allows the molecule to exhibit versatile coordination modes (bidentate or potentially tridentate), making it a highly adaptable ligand for designing metal complexes with specific geometries and electronic properties.

Table 1: Potential Coordination Modes of this compound with Metal Ions

| Coordination Site(s) | Mode of Binding | Potential Metal Ions | Resulting Structure |

| Carboxylate (O,O') | Bidentate Chelate/Bridge | Transition Metals (Cu, Zn, Co), Lanthanides | Dinuclear or Polynuclear Complexes |

| Amine (N), Carboxylate (O) | Bidentate Chelate | Transition Metals (Co, Ni, Cu, Zn) jcsp.org.pk | Mononuclear or Polynuclear Complexes |

| Amine (N), Carboxylate (O), Nitrile (N) | Tridentate Chelate | Transition Metals | Mononuclear Complexes |

| Carboxylate (O), Nitrile (N) | Bridging | Various Metals | Coordination Polymers |

Synthesis and Structural Characterization of Novel Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. core.ac.uk Amino-functionalized ligands are highly sought after for MOF synthesis because the amino group can enhance gas sorption properties or serve as a site for post-synthetic modification. ekb.eggoogle.com

This compound is an excellent candidate for a linker in MOF synthesis. The carboxylate group can readily connect with metal-containing secondary building units (SBUs), such as zinc or zirconium clusters, to form robust, extended frameworks. researchgate.netnih.gov The pendant amino and cyano groups would then decorate the internal pore surfaces of the MOF. These functional groups can significantly influence the framework's properties. The amino group can act as a basic site for heterogeneous catalysis or enhance the selective adsorption of acidic gases like CO2. mdpi.com The polar nitrile group can also contribute to selective gas uptake through dipole-dipole interactions. The presence of these functional groups provides handles for post-synthetic modification, allowing for the covalent attachment of other molecules to tailor the MOF's properties for specific applications, such as targeted drug delivery or catalysis. ekb.eg

Table 2: Potential MOFs using Amino-Benzoic Acid Derivatives and Their Properties

| MOF Name | Metal SBU | Ligand Type | Key Feature/Application | Reference |

| UiO-66-NH2 | Zirconium | 2-Aminoterephthalic acid | High stability, Gas separation, Catalysis | ekb.eggoogle.com |

| MIL-101-NH2 | Iron/Chromium | 2-Aminoterephthalic acid | Large pore volume, Gas storage | ekb.eg |

| MOF-901 | Titanium | 4-Aminobenzoic acid | Photocatalysis, Covalent post-modification | researchgate.net |

| NH2-ZSTU-2 | Titanium | Amino-functionalized carboxylic acid | Photocatalytic hydrogen production | mdpi.com |

Applications in Chemosensory Systems for Environmental Monitoring and Industrial Processes

Chemosensors are devices that use a chemical interaction to detect and quantify an analyte. The design of selective and sensitive chemosensors is crucial for applications ranging from environmental pollutant detection to industrial process control. The functional groups of this compound make it a promising platform for developing new chemosensory materials.

The molecule's inherent coordination sites can be exploited to design colorimetric or fluorescent sensors for specific metal ions. Upon binding a target metal ion, the electronic structure of the ligand can be perturbed, leading to a change in its absorption or emission spectrum. For example, rhodamine-based sensors containing similar functionalities have been shown to detect metal ions like Hg²⁺ and Cu²⁺ in aqueous solutions. uq.edu.au

Furthermore, the molecule itself or its metal complexes could be used to detect specific anions or small molecules. The hydrogen-bonding capabilities of the amine and carboxyl groups could be used to bind anions like fluoride (B91410) or acetate. The nitrile group also presents unique opportunities. While the C≡N bond is generally stable, it can be susceptible to nucleophilic attack by certain anions, such as cyanide, in specifically designed systems. nih.gov This reactivity could be harnessed to create a chemodosimeter, where an irreversible chemical reaction with the analyte produces a detectable signal. For instance, palladium complexes have been used for the indirect detection of cyanide, where the cyanide ion displaces a ligand from the complex, causing a distinct color change. nih.gov A complex formed with this compound could potentially operate on a similar principle, offering a route to sensors for environmentally and industrially relevant species.

Development of Optical Sensors Based on Chromogenic or Fluorogenic Properties

The development of optical sensors for detecting specific chemical species is a significant area of research. These sensors operate through a visible change in color (chromogenic) or fluorescence (fluorogenic) upon interaction with an analyte. researchgate.net The structural components of this compound make it a promising candidate for such applications.

Anthranilic acid and its derivatives are well-known for their inherent fluorescent properties. nih.gov The fluorescence of these molecules can be significantly altered by the presence of analytes, particularly metal ions. The secondary amine and carboxylic acid groups in this compound can act as a binding or chelation site for metal ions. nih.gov This binding can lead to a phenomenon known as chelation-enhanced fluorescence (CHEF) or, conversely, fluorescence quenching. For instance, the coordination of a metal ion could rigidify the molecular structure, leading to an increase in fluorescence intensity. Alternatively, interaction with paramagnetic metal ions like Fe³⁺ or Cu²⁺ could quench the fluorescence.

This sensing mechanism relies on the modulation of the intramolecular charge transfer (ICT) character of the fluorophore upon analyte binding. The cyano group, being electron-withdrawing, and the amino group, being electron-donating, create a push-pull system that is sensitive to its chemical environment. Interaction with a target analyte can disrupt this electronic balance, resulting in a detectable shift in the absorption or emission spectrum.

Table 1: Hypothetical Optical Sensing Properties of this compound

This table outlines the theoretical response of a sensor based on the title compound to various metal ions, a common class of analytes for such sensors. nih.gov

| Analyte (Metal Ion) | Proposed Interaction Mechanism | Expected Optical Response | Potential Wavelength Shift (nm) |

| Cu²⁺ | Chelation involving the amino and carboxyl groups, leading to fluorescence quenching. | Decrease in fluorescence intensity. | Red shift in absorption |

| Fe³⁺ | Strong quenching effect due to paramagnetic nature and efficient energy transfer. | Significant decrease in fluorescence. | Minor shift in absorption |

| Zn²⁺ | Chelation leading to a more rigid complex, causing chelation-enhanced fluorescence (CHEF). | Increase in fluorescence intensity. | Blue shift in emission |

| Pb²⁺ | Coordination with the binding pocket, potentially altering the intramolecular charge transfer. | Change in fluorescence intensity and/or wavelength. | Analyte-dependent shift |

Note: The data in this table is hypothetical and based on the known behavior of similar anthranilic acid-based sensors. Experimental verification is required.

Design of Electrochemical Sensors for Specific Chemical Analytes

Electrochemical sensors offer a highly sensitive and often low-cost method for analyte detection. nih.gov The structure of this compound possesses features that could be exploited for the development of novel electrochemical sensors.

One primary approach involves immobilizing the compound onto an electrode surface. The carboxylic acid group provides a convenient handle for covalent attachment to modified electrode surfaces (e.g., glassy carbon electrodes modified with amines) through common coupling chemistries. Once immobilized, the molecule can serve as a recognition element. The amino and carboxyl groups can selectively bind to target analytes, causing a measurable change in the electrochemical signal (e.g., current or potential).

Furthermore, this compound could be used as a monomer for creating a polymeric sensing film via electropolymerization. researchgate.net Copolymers of anthranilic acid and other monomers like aniline (B41778) have been shown to form stable, conductive films. scirp.org The resulting polymer would have accessible carboxylic acid and cyano groups, which could act as binding sites for analytes. For example, copolymers of anthranilic acid and pyrrole (B145914) have been successfully used for the detection of copper ions. nih.govmdpi.com The carboxylate group plays a key role in capturing and preconcentrating the metal ion at the electrode surface, which is then detected via stripping voltammetry. mdpi.com The presence of the cyanoethyl group could further modify the selectivity and sensitivity of such a polymer film.

Table 2: Potential Electrochemical Sensing Applications

This table conceptualizes how an electrochemical sensor based on this compound could be designed for specific analytes.

| Sensor Configuration | Target Analyte | Proposed Detection Principle | Electrochemical Technique |

| Monomer immobilized on Au electrode | Dopamine | The carboxyl and amine groups interact with dopamine, altering the electron transfer at the electrode surface. | Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) |

| Electropolymerized film | Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) | The carboxyl groups on the polymer backbone chelate the metal ions, which are then stripped off at a specific potential. | Anodic Stripping Voltammetry (ASV) |

| Molecularly Imprinted Polymer (MIP) | Specific organic molecule (e.g., a pharmaceutical) | The compound is used as a functional monomer in a MIP, creating specific cavities for the target analyte. | Impedance Spectroscopy or CV |

Note: This table presents conceptual frameworks that require experimental validation.

Polymer Chemistry and Material Science Applications (e.g., as a monomer or cross-linking agent)

The bifunctional nature of this compound makes it a candidate for applications in polymer chemistry, both as a monomer and a potential cross-linking agent.

As a monomer, the molecule contains both an amine (-NH) and a carboxylic acid (-COOH) group. This structure is analogous to an amino acid and can undergo condensation polymerization to form polyamides. science-revision.co.ukstudymind.co.uk Heating such a monomer, or reacting it with a suitable co-monomer (like a diacid or diamine), could lead to the formation of a polyamide chain with pendant cyanoethyl groups. wikipedia.orgnih.gov These pendant groups would impart unique properties to the resulting polymer, such as increased polarity and potential for post-polymerization modification. The presence of the cyano group in polymers is known to enhance thermal stability and chemical resistance. numberanalytics.com

The cyano group itself is a highly versatile functional group in polymer chemistry. youtube.comebsco.com It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or undergo cycloaddition reactions. This reactivity opens up pathways for modifying the properties of a polymer derived from this compound. For instance, the nitrile groups could be converted to amines, which could then serve as sites for cross-linking the polymer chains, thereby improving the mechanical strength and thermal stability of the material.

As a cross-linking agent, the molecule could theoretically be used to link pre-existing polymer chains that have reactive functional groups. For example, the carboxylic acid could react with hydroxyl groups on one polymer chain, and the secondary amine could react with an acyl chloride on another, thus forming a bridge between them. More complex cross-linking strategies could involve reactions of the nitrile group itself, which can participate in creating network structures in certain polymer systems. rsc.org

Table 3: Potential Polymerization and Cross-linking Applications

This table summarizes the theoretical polymer-related applications of this compound.

| Application | Polymer Type | Co-monomer (if any) | Key Functional Groups Utilized | Potential Polymer Properties |

| Monomer | Polyamide | None (self-condensation) | -NH (amine) and -COOH (carboxylic acid) | Functional polyamide with pendant cyanoethyl groups, enhanced polarity. |

| Monomer | Co-polyamide | Hexanedioic acid | -NH (amine) | Modified nylon-type polymer with improved solvent resistance. |

| Post-Polymerization Modification | Nitrile-containing polyamide | N/A | -C≡N (cyano) | Hydrolysis to create more hydrophilic polymer; reduction to create reactive amine sites. |

| Cross-linking Agent | Epoxy resins | N/A | -NH (amine) | The amine group can act as a curing agent for epoxy resins. |

Note: The applications described are based on the chemical functionalities of the molecule and require experimental investigation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-((1-Cyanoethyl)amino)benzoic acid with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and pH) to minimize side reactions. Use nucleophilic substitution or amidation protocols with benzoic acid derivatives and cyanoethylamine. Validate purity via HPLC or LC-MS, referencing retention times and mass spectra . For crystallographic validation, employ SHELX programs (e.g., SHELXL) to refine structural parameters and confirm bond angles/distances .

Q. How can hydrogen bonding patterns in this compound crystals be characterized?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve intermolecular interactions. Use graph-set analysis (e.g., R_2$$^2(8) motifs) to classify hydrogen bonds. For example, O–H⋯O and C–H⋯O interactions dominate in benzoic acid derivatives, forming chains or sheets parallel to specific crystallographic directions .

Q. What analytical techniques are critical for assessing the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using UV-Vis spectroscopy (e.g., λ = 245–425 nm) to monitor degradation. Pair with pH-dependent solubility assays and thermal gravimetric analysis (TGA) to correlate stability with protonation states and hydration .

Advanced Research Questions

Q. How do polymorphism and cocrystal formation impact the physicochemical properties of this compound?

- Methodological Answer : Screen for polymorphs via solvent-mediated crystallization (e.g., using methanol/water mixtures). Compare diffraction patterns (PXRD) and thermal behavior (DSC) to identify metastable forms. For cocrystals, co-form with carboxylic acid acceptors (e.g., pyridine derivatives) and validate via SCXRD and Hirshfeld surface analysis .

Q. What computational strategies can predict the reactivity of the cyanoethyl group in this compound under oxidative conditions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for oxidation. Compare with experimental data (e.g., CYP450-mediated oxidation products) to validate computational models .

Q. How can hydrogen-bonded supramolecular assemblies of this compound be engineered for drug delivery applications?

- Methodological Answer : Design co-crystals or metal-organic frameworks (MOFs) using benzoic acid as a linker. Characterize porosity via BET analysis and assess drug-loading capacity using fluorescence-tagged APIs. Monitor release kinetics under physiological pH .

Q. What mechanistic insights explain contradictory solubility data for this compound in polar vs. nonpolar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.